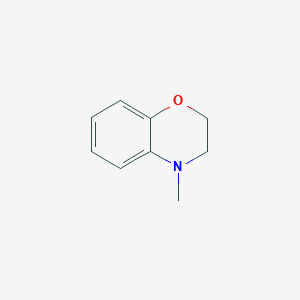

2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-

Descripción general

Descripción

“2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-” is a heterocyclic compound . It is a derivative of 2H-1,4-Benzoxazine, a compound that has an oxazine ring fused with a benzene ring . The 3,4-dihydro-4-methyl-2H-1,4-benzoxazine-7-carboxaldehyde variant of this compound has a molecular weight of 177.2 .

Synthesis Analysis

The synthesis of 1,4-benzoxazine fused heterocycles, including 3,4-dihydro-4-methyl-2H-1,4-benzoxazine, has been reviewed . An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives proceeds via Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion .

Molecular Structure Analysis

The molecular formula of 2H-1,4-Benzoxazine is C8H7NO . The molecular weight is 133.147 Da and the mono-isotopic mass is 133.052765 Da .

Chemical Reactions Analysis

The most convenient and commonly used method for the synthesis of 1,4-benzoxazinones has been reported by Shridhar et al . This involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate in a single step .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-1,4-Benzoxazine include a density of 1.2±0.1 g/cm3, boiling point of 262.6±33.0 °C at 760 mmHg, and vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.0±3.0 kJ/mol and a flash point of 93.8±17.9 °C .

Aplicaciones Científicas De Investigación

Bioactivity and Ecological Role

- Phytochemical Properties: Benzoxazinones, including derivatives of 2H-1,4-Benzoxazine, have been studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds, naturally occurring in certain plant species, play significant roles in chemical defense mechanisms. Research has also explored benzoxazinones as leads for natural herbicide models, highlighting their importance in agricultural sciences (Macias et al., 2009).

Synthesis and Chemical Properties

- Heterocyclic Chemistry: The derivatives of 3,4-Dihydro-2H-1,3-benzoxazines are recognized for their significant biological activities across humans, plants, and animals. Their chemical simplicity and accessibility make these compounds ideal for developing a broad range of bioactive compounds with antifungal, antibacterial, anti-HIV, anticancer, and anti-inflammatory properties (El-Din, 2021).

Applications in Material Science

- Polymer and Resin Development: Benzoxazines are utilized as monomers in the synthesis of novel phenolic resins known as polybenzoxazines. Their application extends beyond monomers to luminescent materials, ligands for cations, and reducing agents for precious metal ions, showcasing the diverse industrial and technological applications of these compounds (Wattanathana et al., 2017).

Ecological and Analytical Methodologies

- Allelochemicals and Agrochemicals: Isolation and synthesis of benzoxazinones from the Gramineae family highlight their potential agronomic utility due to their biological properties, including phytotoxicity and antimicrobial activities. These compounds, through their degradation and metabolism, contribute to plant defense mechanisms and could offer a basis for developing new agrochemicals (Macias et al., 2006).

Novel Synthesis Methods

- Advanced Synthesis Techniques: Recent advances have introduced efficient synthesis methods for benzoxazine derivatives, including molecular iodine-mediated cyclization. These methods provide simplified procedures and yield a variety of derivatives with potential application in medicinal chemistry and materials science (Majumdar et al., 2010).

Mecanismo De Acción

Target of Action

The primary targets of 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-, also known as 4-methyl-2,3-dihydro-1,4-benzoxazine, are cancer cells . The compound has been synthesized as a potential anticancer agent .

Mode of Action

The compound interacts with its targets (cancer cells) by inhibiting their proliferation . The structure-activity relationship analysis indicates that the inclusion of hydroxyl groups on ring A and ring B is beneficial to biological activity, while having a para-amino group on ring C significantly enhances potency .

Biochemical Pathways

It’s known that the compound exhibits moderate to good potency against various cancer cell lines . This suggests that it may affect multiple biochemical pathways involved in cell proliferation and survival.

Pharmacokinetics

The compound’s potency against various cancer cell lines suggests that it has sufficient bioavailability to exert its anticancer effects .

Result of Action

The result of the action of 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- is the inhibition of cancer cell proliferation . One of the molecules displayed potent anticancer activity, indicating its potential as a lead compound for further structural optimization .

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10-6-7-11-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRQBOOMJGYUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395970 | |

| Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- | |

CAS RN |

77901-22-5 | |

| Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B1350447.png)

![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol](/img/structure/B1350448.png)

![Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate](/img/structure/B1350454.png)

![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate](/img/structure/B1350457.png)

![2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1350459.png)

![2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1350460.png)